molecular formula C6H14ClF2N B6277799 (4,4-difluoropentyl)(methyl)amine hydrochloride CAS No. 2763755-32-2

(4,4-difluoropentyl)(methyl)amine hydrochloride

Cat. No. B6277799
CAS RN: 2763755-32-2
M. Wt: 173.6
InChI Key:
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Description

(4,4-difluoropentyl)(methyl)amine hydrochloride, also known as 4-FMA, is an amphetamine derivative that is increasingly gaining popularity among the scientific research community. It is a synthetic stimulant that is structurally similar to amphetamine and methamphetamine, but has a higher potency and longer duration of action than either of these two compounds. 4-FMA has been studied for its potential therapeutic applications, and it has been used in laboratory experiments to investigate the effects of various drugs on the human body.

Scientific Research Applications

(4,4-difluoropentyl)(methyl)amine hydrochloride has been studied for its potential therapeutic applications, and it has been used in laboratory experiments to investigate the effects of various drugs on the human body. It has been used to study the effects of psychostimulants on the dopamine and serotonin systems, as well as the effects of drugs on the central nervous system. (4,4-difluoropentyl)(methyl)amine hydrochloride has also been used in studies of drug addiction and substance abuse.

Mechanism of Action

The mechanism of action of (4,4-difluoropentyl)(methyl)amine hydrochloride is not fully understood, but it is thought to act as a reuptake inhibitor of the neurotransmitters dopamine and serotonin. It is also thought to act as an agonist of the 5-HT2A receptor. This means that it binds to the receptor and activates it, resulting in increased activity of the neurotransmitter serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4,4-difluoropentyl)(methyl)amine hydrochloride are not fully understood, but it is known to increase dopaminergic and serotonergic activity in the brain. This can lead to increased alertness, improved focus, and enhanced mood. In addition, (4,4-difluoropentyl)(methyl)amine hydrochloride has been shown to increase heart rate and blood pressure, as well as to cause mild dehydration.

Advantages and Limitations for Lab Experiments

The main advantage of using (4,4-difluoropentyl)(methyl)amine hydrochloride in laboratory experiments is its relatively long duration of action, which makes it ideal for studying the effects of drugs on the human body over an extended period of time. However, (4,4-difluoropentyl)(methyl)amine hydrochloride also has some drawbacks. It is a controlled substance in some countries, which can make it difficult to obtain for research purposes. In addition, it is a relatively new compound and not much is known about its long-term effects.

Future Directions

Given its potential therapeutic applications, there are numerous future directions for (4,4-difluoropentyl)(methyl)amine hydrochloride research. One possible direction is to further investigate its effects on the dopamine and serotonin systems, as well as its effects on the central nervous system. Another possible direction is to investigate its potential use in the treatment of drug addiction and substance abuse. Additionally, further research could be done to investigate the long-term effects of (4,4-difluoropentyl)(methyl)amine hydrochloride on the human body. Finally, more research could be done to develop methods of synthesizing (4,4-difluoropentyl)(methyl)amine hydrochloride more efficiently and safely.

Synthesis Methods

(4,4-difluoropentyl)(methyl)amine hydrochloride is typically synthesized by reacting (4-fluorophenyl)methylamine hydrochloride with an alkyl halide in the presence of a base such as sodium carbonate. The reaction produces an alkylated product that is then hydrolyzed to produce (4,4-difluoropentyl)(methyl)amine hydrochloride. This synthesis method is relatively simple and can be performed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,4-difluoropentyl)(methyl)amine hydrochloride involves the reaction of 4,4-difluoropentylamine with methyl iodide followed by treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "4,4-difluoropentylamine", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-difluoropentylamine is reacted with methyl iodide in the presence of a suitable solvent and base to yield (4,4-difluoropentyl)(methyl)amine.", "Step 2: The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt of (4,4-difluoropentyl)(methyl)amine." ] }

CAS RN

2763755-32-2

Product Name

(4,4-difluoropentyl)(methyl)amine hydrochloride

Molecular Formula

C6H14ClF2N

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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